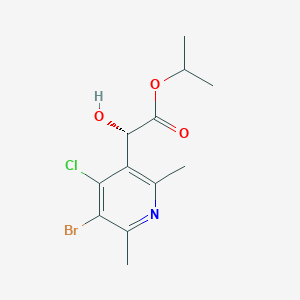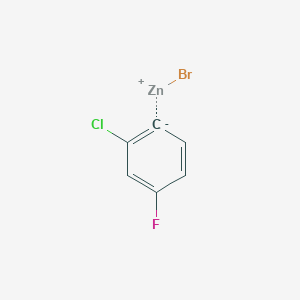![molecular formula C11H10BrNO B14902255 8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole](/img/structure/B14902255.png)
8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole is a tricyclic heterocyclic compound that has garnered significant interest in recent years due to its unique structural features and potential biological activities. This compound is characterized by the fusion of an indole ring with a morpholine ring, forming a six-membered oxygenated ring that links the nitrogen atom and the C2 atom of the indole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole typically involves a multi-step process. One common method includes the cyclization of indole derivatives with appropriate reagents to form the oxazinoindole core. For instance, the reaction of 3-bromoindole with morpholine under specific conditions can yield the desired compound . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the oxazinoindole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the oxazinoindole core, potentially leading to the formation of dihydro derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazinoindole ketones, while substitution reactions can produce various functionalized oxazinoindole derivatives .
Scientific Research Applications
8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit antidepressant activity by modulating neurotransmitter levels in the brain . The compound may also exert anti-atherosclerotic effects by inhibiting the formation of atherosclerotic plaques in blood vessels .
Comparison with Similar Compounds
8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole can be compared with other similar compounds, such as:
3,4-Dihydro-1H-[1,4]oxazino[4,3-a]indole: Lacks the bromine atom, which may affect its biological activity and chemical reactivity.
3,4-Dihydro-1H-[1,4]oxazino[4,3-a]indolones:
The presence of the bromine atom in this compound makes it unique and potentially more reactive in certain chemical reactions .
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
8-bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole |
InChI |
InChI=1S/C11H10BrNO/c12-9-1-2-11-8(5-9)6-10-7-14-4-3-13(10)11/h1-2,5-6H,3-4,7H2 |
InChI Key |
HWFJJNKFSPKDMB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=CC3=C(N21)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14902190.png)
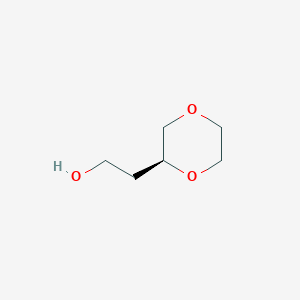
![(2'-(3-Fluorophenyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14902192.png)

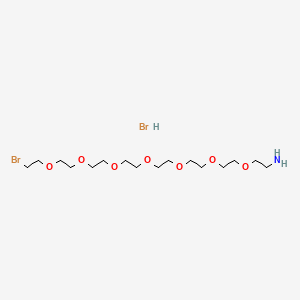
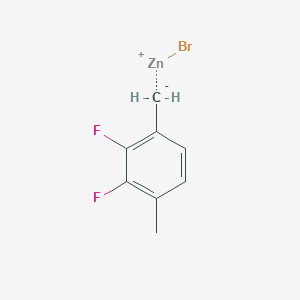
![tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B14902229.png)

![(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14902235.png)

